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SAR125844: A Highly Selective MET Kinase
Inhibitor
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key

driver in various human cancers.[1] This guide provides a comprehensive comparison of

SAR125844's selectivity for MET over other kinases, supported by experimental data and

detailed protocols.

Kinase Selectivity Profile
SAR125844 demonstrates exceptional selectivity for MET kinase. A biochemical assay

screening against a panel of 275 human kinases revealed minimal inhibitory activity on other

kinases.[2][3] The half-maximal inhibitory concentration (IC50) for wild-type MET is 4.2 nmol/L.

[1][2][4] The compound also shows potent activity against several MET kinase domain mutants.

[2]

Notably, SAR125844 displays over 100-fold selectivity for MET compared to its close structural

homolog, RON, which has an IC50 value of approximately 740 nmol/L.[2][3] While some

activity was observed against a few other kinases, the IC50 values were significantly higher

than that for MET, underscoring its high selectivity.[2][3]
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Kinase Target IC50 (nmol/L) Selectivity vs. MET (fold)

MET (wild-type) 4.2 1

MET (H1094Y mutant) 0.22 19

MET (Y1235D mutant) 1.7 2.5

MET (M1250T mutant) 6.5 0.6

MET (L1195V mutant) 65 0.06

MET (D1228H mutant) 81 0.05

RON ~740 >176

TRKA/NTRK1 39 >9

PDGFRα-V561D 55 >13

AXL 87 >20

MER 105 >25

TRKB/NTRK2 280 >66

Aurora A 320 >76

Aurora B 820 >195

Table 1: Biochemical Selectivity of SAR125844 Against a Panel of Human Kinases. Data

compiled from multiple sources.[2][3]

Experimental Protocols
The selectivity of SAR125844 was determined using established biochemical and cellular

assays.

Biochemical Kinase Assay
A panel of 275 human kinases was utilized to assess the biochemical selectivity of

SAR125844. The primary method employed was an enzymatic homogeneous time-resolved
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fluorescence (HTRF) assay for MET wild-type and its mutants.[3] This assay format is a

standard method for measuring kinase activity and inhibition.[5]
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Caption: Workflow of the biochemical kinase selectivity assay.

Cellular Phospho-MET ELISA Assay
To confirm the on-target activity of SAR125844 in a cellular context, a phospho-MET ELISA

assay was performed.[3] This assay measures the inhibition of MET autophosphorylation in

cancer cell lines with MET gene amplification.

Workflow for Cellular Phospho-MET ELISA Assay
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Caption: Workflow of the cellular phospho-MET ELISA assay.

MET Signaling Pathways
Activation of the MET receptor by its ligand, hepatocyte growth factor (HGF), triggers

downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[1]

The primary pathways activated by MET are the RAS/MAPK and PI3K/AKT pathways.

SAR125844 effectively inhibits these downstream signals by blocking MET

autophosphorylation.[1]

Simplified MET Signaling Pathway
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Caption: Inhibition of MET signaling by SAR125844.
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In conclusion, the experimental data robustly validates the high selectivity of SAR125844 for

the MET kinase. Its potent and specific inhibition of MET and its downstream signaling

pathways, coupled with minimal off-target effects, make it a promising therapeutic agent for

MET-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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